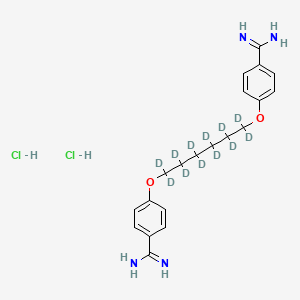
Hexamidine-d12 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamidine-d12 (dihydrochloride) is a deuterium-labeled derivative of Hexamidine dihydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . Hexamidine itself is an aromatic diamidine known for its antiseptic and disinfectant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexamidine-d12 (dihydrochloride) is synthesized by incorporating deuterium into Hexamidine dihydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through a deuterium exchange reaction, where Hexamidine dihydrochloride is treated with deuterated reagents under specific conditions .
Industrial Production Methods: The industrial production of Hexamidine-d12 (dihydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the complete incorporation of deuterium atoms. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Hexamidine-d12 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Hexamidine-d12 (dihydrochloride) into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Hexamidine-d12 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotope labeling.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the formulation of antiseptics and disinfectants for various applications.
Mécanisme D'action
The exact mechanism of action of Hexamidine-d12 (dihydrochloride) is not fully understood. it is believed to involve binding to negatively charged lipid membranes of pathogens, similar to quaternary ammonium compounds. This binding disrupts the membrane integrity, leading to the death of the pathogen . The compound’s deuterium labeling may also influence its interaction with molecular targets and metabolic pathways .
Comparaison Avec Des Composés Similaires
Hexamidine dihydrochloride: The non-deuterated form of Hexamidine-d12 (dihydrochloride).
Propamidine: A shorter congener of Hexamidine, also used as an antiseptic and disinfectant.
Comparison: Hexamidine-d12 (dihydrochloride) is unique due to its deuterium labeling, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research for tracing and quantitation purposes .
Propriétés
Formule moléculaire |
C20H28Cl2N4O2 |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H/i1D2,2D2,3D2,4D2,13D2,14D2;; |
Clé InChI |
DGMYFHPQQKVKID-IJYYYRJMSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=N)N)C([2H])([2H])C([2H])([2H])OC2=CC=C(C=C2)C(=N)N.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















